![molecular formula C18H15FINO B12599346 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-03-4](/img/structure/B12599346.png)
5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophényl)-7-iodo-8-[(propan-2-yl)oxy]quinoléine est un composé organique complexe appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(2-Fluorophényl)-7-iodo-8-[(propan-2-yl)oxy]quinoléine implique généralement plusieurs étapes, commençant par la préparation du noyau quinoléine. Une méthode courante est la synthèse de Skraup, qui implique la cyclisation de dérivés d'aniline avec du glycérol et de l'acide sulfurique.
L'iodation du noyau quinoléine peut être effectuée en utilisant de l'iode et un oxydant approprié, tel que le peroxyde d'hydrogène ou l'hypochlorite de sodium.
Méthodes de production industrielle
La production industrielle de la 5-(2-Fluorophényl)-7-iodo-8-[(propan-2-yl)oxy]quinoléine suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(2-Fluorophényl)-7-iodo-8-[(propan-2-yl)oxy]quinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants, tels que le permanganate de potassium ou le trioxyde de chrome, pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium pour donner des dérivés de quinoléine réduits.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Azoture de sodium dans le diméthylformamide (DMF) pour la substitution par l'azoture.
Principaux produits formés
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de quinoléine réduits.
Substitution : Dérivés de quinoléine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
La 5-(2-Fluorophényl)-7-iodo-8-[(propan-2-yl)oxy]quinoléine a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudiée pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.
Médecine : Explorée pour ses applications thérapeutiques potentielles, notamment en tant qu'agent anti-inflammatoire et antiviral.
Industrie : Utilisée dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants.
Mécanisme d'action
Le mécanisme d'action de la 5-(2-Fluorophényl)-7-iodo-8-[(propan-2-yl)oxy]quinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Chloro-7-(2-fluorophényl)-8-[(propan-2-yl)oxy]quinoléine : Structure similaire mais avec un atome de chlore au lieu de l'iode.
5-Bromo-7-(2-fluorophényl)-8-[(propan-2-yl)oxy]quinoléine : Structure similaire mais avec un atome de brome au lieu de l'iode.
Unicité
La présence de l'atome d'iode dans la 5-(2-Fluorophényl)-7-iodo-8-[(propan-2-yl)oxy]quinoléine la rend unique par rapport à ses analogues chloro et bromo. La plus grande taille atomique de l'iode et sa plus grande polarisabilité peuvent influencer la réactivité du composé et ses interactions avec les cibles biologiques, conduisant potentiellement à des activités biologiques et des applications différentes .
Propriétés
Numéro CAS |
648897-03-4 |
|---|---|
Formule moléculaire |
C18H15FINO |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-7-iodo-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15FINO/c1-11(2)22-18-16(20)10-14(12-6-3-4-8-15(12)19)13-7-5-9-21-17(13)18/h3-11H,1-2H3 |
Clé InChI |
DTWFSZKMVMGGEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



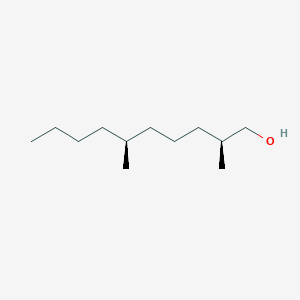

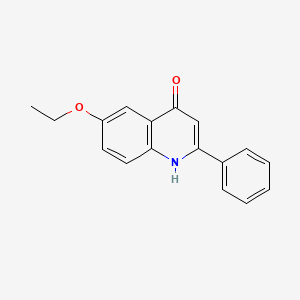
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
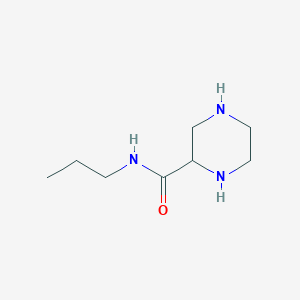
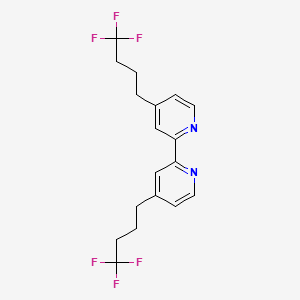
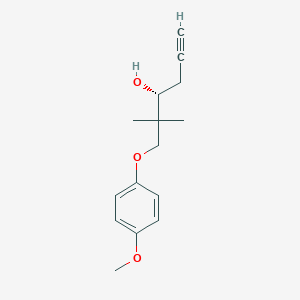
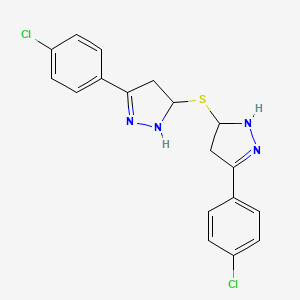
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)



![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
